2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile

Medicinal Chemistry Organic Synthesis Lipophilicity Optimization

This compound offers a non-halogenated benzimidazole-5-carbonitrile core with N1-propyl and C2-methyl substitution, providing a defined steric and electronic profile distinct from halogenated or positional isomers. Ideal for synthetic routes requiring electrophilic aromatic substitution rather than cross-coupling. With 98% purity, it serves as an analytical reference standard for HPLC/LC-MS method development and a versatile intermediate for focused library construction. Choose this specific scaffold to avoid undefined variables in SAR studies or synthetic route development.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 1403483-82-8
Cat. No. B1425370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile
CAS1403483-82-8
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCCCN1C(=NC2=C1C=CC(=C2)C#N)C
InChIInChI=1S/C12H13N3/c1-3-6-15-9(2)14-11-7-10(8-13)4-5-12(11)15/h4-5,7H,3,6H2,1-2H3
InChIKeyOBPNOXYFLMARBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile (CAS 1403483-82-8): Chemical Identity and Procurement Baseline


2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile (CAS 1403483-82-8), also known as 2-methyl-1-propylbenzimidazole-5-carbonitrile, is a heterocyclic compound belonging to the benzimidazole-5-carbonitrile class, characterized by a 1-propyl substituent, a 2-methyl group, and a nitrile moiety at the 5-position of the benzimidazole core [1]. Its molecular formula is C₁₂H₁₃N₃ with a molecular weight of 199.25 g/mol . This compound is commercially available as a research chemical and synthetic building block from multiple vendors, with typical reported purities of 95-98% [2]. No peer-reviewed biological activity data or structure-activity relationship studies specifically for this compound were identified in the primary scientific literature at the time of this analysis.

Why Generic Substitution Fails for 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile


Benzimidazole-5-carbonitrile derivatives are not interchangeable due to the critical influence of substituent position and identity on physicochemical properties and potential biological interactions. The target compound features a distinct 1-propyl/2-methyl substitution pattern that differs fundamentally from closely related analogs, including the 1-isopropyl variant (CAS 1368465-84-2), the 2-propyl-1H variant with no 1-substituent (CAS 319916-65-9), and the 7-methyl-2-propyl positional isomer (CAS 153036-72-7) . The N1-alkyl chain length and branching architecture directly impact lipophilicity, conformational flexibility, and molecular recognition at biological targets . Notably, the target compound lacks the 7-position bromine atom present in 7-bromo-2-methyl-1-propyl-1H-benzimidazole-5-carbonitrile (CAS 1820706-62-4), which is expected to confer substantially different reactivity profiles, solubility characteristics, and synthetic utility as an intermediate . Substituting any of these analogs without experimental validation introduces undefined variables in synthetic routes, analytical method development, or structure-activity investigations.

2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile: Quantitative Differentiation Evidence vs. Analogs


N1-Substituent Differentiation: 1-Propyl vs. 1-Isopropyl Architecture Comparison

The target compound (CAS 1403483-82-8) possesses a linear 1-n-propyl substituent, whereas the isosteric analog 1-isopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile (CAS 1368465-84-2) bears a branched 1-isopropyl group . This substitution difference is expected to influence lipophilicity and conformational flexibility. The isopropyl analog has a computed XLogP3 value of 2.3 ; comparable computed LogP data for the target 1-n-propyl compound was not available in the sources consulted.

Medicinal Chemistry Organic Synthesis Lipophilicity Optimization

Positional Isomer Differentiation: 1-Propyl-2-methyl vs. 2-Propyl-1H Substitution Pattern

The target compound (C₁₂H₁₃N₃, MW 199.25) differs fundamentally from 2-propyl-1H-benzimidazole-5-carbonitrile (CAS 319916-65-9, C₁₁H₁₁N₃, MW 185.23) in both substitution pattern and molecular weight . The target compound features N1-propyl and C2-methyl substitution, whereas the comparator has C2-propyl substitution with no N1-alkyl group and no C2-methyl group. These structural differences produce distinct chromatographic retention behavior, fragmentation patterns in mass spectrometry, and synthetic reactivity profiles.

Chemical Synthesis Structural Isomerism Analytical Reference Standards

Halogenation Status: Non-Brominated Parent vs. 7-Bromo Derivative

The target compound (MW 199.25) lacks halogen substitution, distinguishing it from 7-bromo-2-methyl-1-propyl-1H-benzimidazole-5-carbonitrile (CAS 1820706-62-4, MW 278.15) . The brominated analog contains a heavy bromine atom at the 7-position of the benzimidazole ring, which substantially alters its mass (+78.90 Da), electronic properties, and synthetic utility—enabling participation in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that the non-halogenated target compound cannot undergo .

Synthetic Intermediate Cross-Coupling Chemistry Halogenated Building Blocks

Commercial Availability and Purity Specifications Across Vendors

The target compound is commercially available from multiple vendors with documented purity specifications. Leyan offers the compound at 98% purity with scalable quantities from 1g to bulk packaging . Apollo Scientific lists the compound at 98% purity with MDL Number MFCD21467497 [1]. BenchChem reports 95% typical purity . In contrast, the 7-bromo derivative (CAS 1820706-62-4) and 1-isopropyl analog (CAS 1368465-84-2) are available from fewer suppliers with more limited quantity options and variable purity documentation.

Chemical Procurement Quality Control Research Supply Chain

2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile: Evidence-Based Application Scenarios for Procurement Decision-Making


Synthetic Building Block for Benzimidazole Library Construction

This compound serves as a versatile intermediate for constructing focused benzimidazole-5-carbonitrile libraries, where the 1-propyl and 2-methyl substituents provide a defined steric and electronic profile [1]. The non-halogenated core (C₁₂H₁₃N₃, MW 199.25) distinguishes it from the 7-bromo derivative (CAS 1820706-62-4, MW 278.15) and enables orthogonal functionalization strategies via electrophilic aromatic substitution rather than cross-coupling . Procurement of this specific compound is warranted when the synthetic route requires a non-halogenated benzimidazole-5-carbonitrile scaffold with N1-propyl and C2-methyl substitution.

Reference Standard for Analytical Method Development and Quality Control

With commercial availability at 98% purity from multiple vendors including Leyan and Apollo Scientific, this compound is suitable for use as an analytical reference standard in HPLC, LC-MS, or GC-MS method development [1]. Its distinct molecular weight (199.25 g/mol) and chromatographic properties differentiate it from structurally related benzimidazole-5-carbonitriles, including the 2-propyl-1H analog (MW 185.23) and 7-methyl positional isomers (CAS 153036-72-7, MW 199.25) . Laboratories developing impurity profiling methods or reaction monitoring assays for benzimidazole-containing synthetic sequences can utilize this compound as a well-characterized reference material.

Medicinal Chemistry Scaffold for Structure-Activity Relationship Exploration

The 1-propyl/2-methyl substitution pattern represents a specific topological arrangement within benzimidazole-5-carbonitrile chemical space [1]. While direct biological activity data for this compound is not available in the public domain, its structural features—linear N1-propyl chain, C2-methyl group, and 5-carbonitrile moiety—provide a defined baseline for SAR investigations . Researchers exploring N1-alkyl chain length effects or C2-substituent contributions to target binding can use this compound as a comparator against the 1-isopropyl analog (XLogP3 = 2.3) or 1-ethyl variants . This compound is appropriate for de novo SAR campaigns requiring a non-halogenated, well-characterized benzimidazole-5-carbonitrile core.

Synthetic Precursor for Advanced Functionalized Benzimidazoles

The 5-carbonitrile group serves as a versatile synthetic handle for further transformations, including hydrolysis to carboxylic acids, reduction to aminomethyl derivatives, or cycloaddition reactions [1]. The compound's non-halogenated status (MW 199.25 vs. 278.15 for 7-bromo analog) makes it suitable as a substrate for electrophilic aromatic substitution at unoccupied ring positions . This compound is recommended for synthetic routes where the final target requires a 5-carbonitrile moiety with defined N1-propyl and C2-methyl substitution, and where halogen-mediated cross-coupling is not desired.

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